5-Fluoro-2-pyridylzinc bromide
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Overview
Description
5-Fluoro-2-pyridylzinc bromide is a chemical compound with the empirical formula C5H3BrFNZn and a molecular weight of 241.38 g/mol . It is commonly used as a nucleophilic reagent in organic synthesis, particularly in substitution and addition reactions. This compound is also utilized in cross-coupling reactions, such as Negishi couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-pyridylzinc bromide can be synthesized through the reaction of 5-fluoro-2-bromopyridine with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-pyridylzinc bromide primarily undergoes substitution and addition reactions. It is also used in cross-coupling reactions, particularly Negishi couplings .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Addition Reactions: Often require catalysts and specific reaction conditions to facilitate the addition of functional groups.
Negishi Couplings: Utilize palladium or nickel catalysts in the presence of a base, such as triethylamine, under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Negishi couplings, the product is typically a biaryl or a substituted aromatic compound .
Scientific Research Applications
5-Fluoro-2-pyridylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-pyridylzinc bromide involves its role as a nucleophilic reagent. It reacts with electrophiles to form new carbon-carbon bonds. In cross-coupling reactions, the zinc atom coordinates with the catalyst, facilitating the transfer of the organic group to the electrophile .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-pyridylzinc bromide
- 5-Fluoro-2-methoxyphenylmagnesium bromide
- 5-Chloro-2-thienylzinc bromide
- 5-Fluoro-2-methylphenylmagnesium bromide
Uniqueness
5-Fluoro-2-pyridylzinc bromide is unique due to the presence of both a fluorine atom and a zinc atom in its structure. This combination enhances its reactivity and makes it particularly useful in cross-coupling reactions, where it can form strong carbon-carbon bonds under mild conditions .
Properties
IUPAC Name |
bromozinc(1+);5-fluoro-2H-pyridin-2-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMYAUVTNVFKL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935433-87-7 |
Source
|
Record name | 935433-87-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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